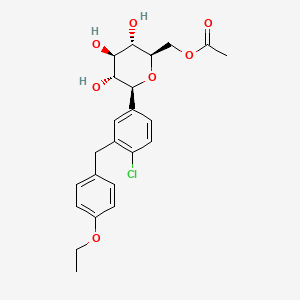

Dapagliflozin-Monoacetylimpurity

Übersicht

Beschreibung

Dapagliflozin MonoAcetyl Impurity is a useful research compound. Its molecular formula is C23H27ClO7 and its molecular weight is 450.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dapagliflozin MonoAcetyl Impurity suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dapagliflozin MonoAcetyl Impurity including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Studie zu toxischen Nebenwirkungen

Es wurden Forschungsarbeiten durchgeführt, um die potenziellen toxischen Nebenwirkungen von Dapagliflozin-Monoacetylimpurity auf den menschlichen Körper zu untersuchen. Das Verständnis dieser Auswirkungen ist entscheidend für die Bewertung des Sicherheitsprofils von Dapagliflozin-haltigen Medikamenten.

Hemmung der Glukoseresorption

Dapagliflozin, von dem die Verunreinigung abgeleitet ist, ist bekannt für seine Rolle bei der Behandlung von Typ-2-Diabetes mellitus durch Hemmung der Glukoseresorption im proximalen Tubulus des Nephrons, was zu Glykosurie führt . Studien zu Verunreinigungen wie this compound können Einblicke in die Wirksamkeit und Sicherheit des Arzneimittels liefern.

4. Bewertung des mitochondrialen Membranpotentials und der DNA-Schädigung Die Verunreinigung wurde hinsichtlich ihrer Auswirkungen auf das mitochondriale Membranpotential (ΔψM), reaktiven Sauerstoffspezies im Zellinneren und die DNA-Schädigung (gemessen mit dem Comet-Assay) untersucht, die wichtige Parameter in Zytotoxizitätstests darstellen .

Stabilitätsstudien

this compound ist an Stabilitätsstudien von Dapagliflozin beteiligt und hilft zu verstehen, wie es unter verschiedenen Bedingungen abgebaut wird, um so die Stabilität des Medikaments im Laufe der Zeit zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of [(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate, also known as Dapagliflozin MonoAcetyl Impurity, is the Sodium-Glucose Co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the S1 segment of the proximal tubule of the kidney and is the major transporter responsible for mediating renal glucose reabsorption .

Mode of Action

Dapagliflozin MonoAcetyl Impurity is an orally active, highly selective SGLT2 inhibitor. By inhibiting SGLT2, it reduces the reabsorption of filtered glucose and thereby promotes urinary glucose excretion. It also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule .

Biochemical Pathways

The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a decrease in the reabsorption of glucose from the glomerular filtrate in the renal proximal tubule, causing glycosuria . This results in a reduction in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .

Pharmacokinetics

Orally administered Dapagliflozin MonoAcetyl Impurity is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours. It has an oral bioavailability of 78% and a mean volume of distribution of 118 L. The metabolism of Dapagliflozin MonoAcetyl Impurity occurs predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered Dapagliflozin MonoAcetyl Impurity is approximately 12.9 hours .

Result of Action

The inhibition of SGLT2 by Dapagliflozin MonoAcetyl Impurity leads to a reduction in the reabsorption of glucose, promoting urinary glucose excretion. This results in a decrease in plasma glucose levels, which can help improve glycemic control in patients with type 2 diabetes mellitus .

Action Environment

Environmental factors such as pH, temperature, light, oxygen, humidity, buffer species, ionic strength, additives, and excipients can play a vital role in the stability of Dapagliflozin MonoAcetyl Impurity . For instance, Dapagliflozin MonoAcetyl Impurity was found to significantly degrade under acidic, alkaline, oxidative, photolytic, and dry-heat degradation conditions .

Biochemische Analyse

Biochemical Properties

Dapagliflozin MonoAcetyl Impurity plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, particularly CYP3A4, which is involved in the metabolism of many drugs. The interaction with CYP3A4 can lead to altered metabolic pathways and potential drug-drug interactions. Additionally, Dapagliflozin MonoAcetyl Impurity may bind to proteins such as albumin, affecting its distribution and bioavailability in the body .

Cellular Effects

Dapagliflozin MonoAcetyl Impurity has been shown to influence various cellular processes. In cultured human blood cells, it does not exhibit significant cytotoxic or genotoxic potential, indicating a relatively safe profile at the cellular level . It can affect cell signaling pathways and gene expression. For instance, it has been observed to modulate the expression of genes involved in oxidative stress and inflammation, potentially impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, Dapagliflozin MonoAcetyl Impurity exerts its effects through binding interactions with biomolecules and enzyme inhibition. It can inhibit the activity of certain enzymes, such as CYP3A4, leading to changes in the metabolism of other drugs. Additionally, it may interact with nuclear receptors and transcription factors, altering gene expression and cellular responses . These molecular interactions are crucial for understanding the potential impact of this impurity on drug efficacy and safety.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dapagliflozin MonoAcetyl Impurity can change over time. Studies have shown that this impurity is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperature and humidity . Long-term exposure to Dapagliflozin MonoAcetyl Impurity in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and oxidative stress responses .

Dosage Effects in Animal Models

The effects of Dapagliflozin MonoAcetyl Impurity vary with different dosages in animal models. At low doses, it does not exhibit significant toxic effects, but at higher doses, it can lead to adverse outcomes such as liver toxicity and renal impairment . These findings highlight the importance of monitoring and controlling the levels of this impurity in pharmaceutical formulations to ensure safety.

Metabolic Pathways

Dapagliflozin MonoAcetyl Impurity is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in the body. Understanding these pathways is essential for predicting the pharmacokinetic behavior of this impurity and its potential impact on drug efficacy .

Transport and Distribution

The transport and distribution of Dapagliflozin MonoAcetyl Impurity within cells and tissues are influenced by its interactions with transporters and binding proteins. It is known to bind to albumin, which facilitates its distribution in the bloodstream . Additionally, it can interact with transporters such as P-glycoprotein, affecting its cellular uptake and efflux . These interactions play a crucial role in determining the localization and accumulation of this impurity in different tissues.

Subcellular Localization

Dapagliflozin MonoAcetyl Impurity exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are important for understanding the functional implications of this impurity at the cellular level.

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c1-3-29-17-7-4-14(5-8-17)10-16-11-15(6-9-18(16)24)23-22(28)21(27)20(26)19(31-23)12-30-13(2)25/h4-9,11,19-23,26-28H,3,10,12H2,1-2H3/t19-,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEQNLXFYWBZES-ZQGJOIPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)